3-Isothiocyanato-1,1'-biphenyl

説明

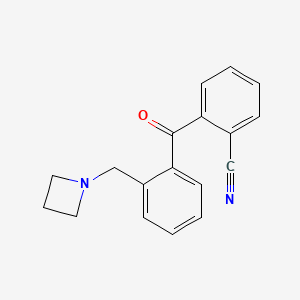

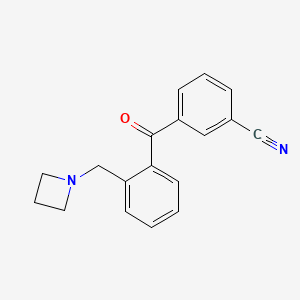

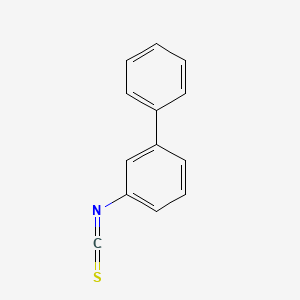

3-Isothiocyanato-1,1'-biphenyl is a compound that is part of a broader class of isothiocyanates, which are known for their interesting chemical properties and potential applications in various fields, including liquid crystal technology and heterocyclic synthesis. The isothiocyanate group (-N=C=S) is a functional group characterized by a nitrogen atom double-bonded to a carbon atom, which in turn is double-bonded to a sulfur atom. This group can participate in a variety of chemical reactions, contributing to the versatility of compounds that contain it.

Synthesis Analysis

The synthesis of isothiocyanato-substituted biphenyls often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of alkyl-, alkoxy-, and alkylsulfanyl-substituted biphenyls with terminal isothiocyanato substituents . These reactions are typically followed by functional group interconversions to yield the desired isothiocyanato-substituted materials. Additionally, the reaction of phenyl isothiocyanate with active methylene compounds can lead to the formation of polyfunctionally substituted 3-(thiazol-2'-ylidene)pyridines and their fused derivatives, indicating the utility of isothiocyanates in heterocyclic synthesis .

Molecular Structure Analysis

Isothiocyanates exhibit interesting structural characteristics, as evidenced by the X-ray crystallography studies of compounds formed by the insertion of phenyl isothiocyanate into a P-P bond, revealing bicyclo[3.1.0]heterohexane structures . Similarly, the structural and conformational properties of thiourea derivatives synthesized from isothiocyanates have been determined by X-ray single crystal diffraction, providing insights into the molecular arrangement and intermolecular interactions within these compounds .

Chemical Reactions Analysis

Isothiocyanates are reactive towards a variety of functional groups, leading to diverse chemical transformations. For instance, 3-oxobutyl isothiocyanate reacts with amines, diamines, amino alcohols, and other compounds to yield thiourea derivatives or condensed bicyclic or tricyclic heterocycles, depending on the presence of other functional groups and reaction conditions . The reactivity of isothiocyanates with dipolarophiles has also been demonstrated in the formation of novel [3.2.0] bicyclic compounds through 1,3-dipolar cycloaddition reactions10.

Physical and Chemical Properties Analysis

Isothiocyanato-substituted biphenyls are of particular interest in the field of liquid crystals due to their high birefringence and mesogenic properties. These compounds can exhibit enantiotropic smectic A phases and stable nematic phases, with high clearing points and increased birefringence, making them suitable for high birefringence mixtures in liquid crystal displays . The influence of substituents, such as fluorine atoms, on the phase transition temperatures, dielectric and optical anisotropy, and bulk viscosity of isothiocyanatoterphenyls has been studied, highlighting the potential for optimizing these materials for specific applications .

科学的研究の応用

Optical Anisotropy and Liquid Crystal Applications

Synthesis and Optical Properties

3-Isothiocyanato-1,1'-biphenyl derivatives are synthesized for their high optical anisotropy, making them suitable as dopants in nematic liquid crystal mixtures. The isothiocyanato group, in conjugation with the biphenyl core, contributes to these properties, enhancing the mesogenic and optical characteristics of these materials (Hird et al., 1993).

High Birefringence Liquid Crystals

These compounds exhibit extremely high birefringence (Δn), a crucial property for liquid crystals used in display technologies. Some studies show Δn values around 0.7–0.8, highlighting their potential in formulating eutectic mixtures with wide application in photonics and display devices (Gauza et al., 2004).

Advanced Liquid Crystal Mixtures

Isothiocyanato biphenyls are used to create mixtures with high figures of merit, favorable for applications in laser beam steering and telecom variable optical attenuators. Their properties include high birefringence and favorable temperature-dependence characteristics (Gauza et al., 2004).

Chemical Synthesis and Applications

Chemical Synthesis and Derivatives

3-Isothiocyanato-1,1'-biphenyls are used in various chemical syntheses, like creating pyrimido[2,1-b]benzoxazolium and related salts. These syntheses explore the potential of these compounds in forming new chemical structures with potential applications in material science and pharmaceuticals (Riemer & Liebscher, 1993).

Molecular Engineering and Materials Science

The compound is involved in the molecular engineering of materials, such as those used in electronic applications. This includes the transformation of simple arene feedstocks into multi-iodoarenes, with potential use in pharmaceutical, electronic, and nanomaterial industries (Martı́nez-Martı́nez et al., 2017).

Electropolymerization and Mechanical Properties

Electropolymerization studies involving 3-Isothiocyanato-1,1'-biphenyl derivatives have been conducted to understand their mechanical properties, indicating their potential application in creating novel polymer materials (Triantou et al., 2015).

Antimicrobial Properties

Isothiocyanates derivatives, including those from biphenyls, exhibit antifungal activities, suggesting potential applications in antimicrobial formulations (Drobnica et al., 1968).

Safety And Hazards

特性

IUPAC Name |

1-isothiocyanato-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASUKDIZQBZXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333663 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isothiocyanato-1,1'-biphenyl | |

CAS RN |

1510-25-4 | |

| Record name | 1-isothiocyanato-3-phenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)